2-[2-(Heptylamino)ethoxy]ethanol
CAS No.:
Cat. No.: VC18570297
Molecular Formula: C11H25NO2
Molecular Weight: 203.32 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(Heptylamino)ethoxy]ethanol -](/images/structure/VC18570297.png)
Specification
Molecular Formula | C11H25NO2 |
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Molecular Weight | 203.32 g/mol |
IUPAC Name | 2-[2-(heptylamino)ethoxy]ethanol |
Standard InChI | InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12-8-10-14-11-9-13/h12-13H,2-11H2,1H3 |
Standard InChI Key | VIPNYVIFJCFTER-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCNCCOCCO |
Introduction
Chemical Structure and Nomenclature
Structural Analogues
Comparative analysis with structurally similar compounds reveals key trends:
The extended alkyl chain in 2-[2-(Heptylamino)ethoxy]ethanol enhances lipophilicity compared to dimethylamino analogs, potentially increasing its utility in surfactant applications .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-[2-(Heptylamino)ethoxy]ethanol likely follows a two-step ethoxylation and alkylation strategy, analogous to methods used for related amino alcohols :
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Ethoxylation of Heptylamine:
Heptylamine reacts with ethylene oxide to form 2-(heptylamino)ethanol:This intermediate is then further ethoxylated to attach the second ethoxy group .
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Catalytic Optimization:
Industrial-scale production may employ alkaline catalysts (e.g., KOH) or Lewis acids to enhance reaction efficiency, as demonstrated in the synthesis of 2-chloroethoxy-2-ethoxydiethanol .
Process Challenges
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Side Reactions: Competitive alkylation at multiple amine sites may occur, necessitating precise stoichiometric control .
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Purification: Distillation under reduced pressure (e.g., 15–20 mmHg) is critical to isolate the target compound from byproducts .
Physicochemical Properties
Predicted Physical Characteristics
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Boiling Point: ~250–260°C (extrapolated from dimethylamino analogs with lower molecular weights ).
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Solubility: Miscible with polar solvents (water, ethanol) and partially soluble in nonpolar solvents (hexane).
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Density: ~0.95–0.98 g/cm³ at 20°C.
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Vapor Pressure: <1 Pa at 25°C (similar to long-chain amino alcohols ).
Spectroscopic Data
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IR Spectroscopy: Expected peaks for O–H (3200–3600 cm⁻¹), N–H (3300 cm⁻¹), and C–O–C (1100 cm⁻¹).
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NMR:
Industrial and Research Applications
Surfactants and Emulsifiers
The compound’s amphiphilic nature makes it suitable for:
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Polymer Stabilization: Enhancing dispersion in polyurethane foams and acrylic coatings .
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Oil-Water Emulsions: Facilitating phase mixing in lubricants and agrochemical formulations .
Pharmaceutical Intermediates
Amino alcohols are key precursors in drug synthesis. For example, derivatives like macitentan (an endothelin receptor antagonist) rely on structurally similar ethoxyamine backbones for bioactivity .
Corrosion Inhibition
Long-chain amino alcohols demonstrate efficacy as metal corrosion inhibitors in acidic environments, suggesting potential for 2-[2-(Heptylamino)ethoxy]ethanol in industrial maintenance .
Future Research Directions
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Synthetic Optimization: Developing catalytic systems to minimize byproducts in large-scale production .
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Biological Studies: Evaluating antimicrobial or anticancer properties, given the bioactivity of amino alcohol derivatives .
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Green Chemistry: Exploring solvent-free or bio-based synthesis routes to improve sustainability .
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